Glutathione (glycine-13C2,15N) Trifluoroacetate Salt
Description
Glutathione (glycine-¹³C₂,¹⁵N) trifluoroacetate salt is a stable isotope-labeled derivative of reduced glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) critical for cellular redox homeostasis. The compound is specifically labeled with ¹³C at both carbons of the glycine residue and ¹⁵N at the glycine nitrogen, enabling its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of endogenous glutathione in biological matrices . The trifluoroacetate (TFA) salt form enhances solubility in aqueous and organic solvents, ensuring compatibility with analytical workflows .
Key characteristics:
- Molecular formula: C₁₀H₁₇¹³C₂¹⁵NN₃O₆S·C₂HF₃O₂
- Molecular weight: 310.30 (glutathione moiety) + 114.02 (TFA) = 424.32 .
- Isotopic purity: ≥99 atom % ¹³C, ≥98 atom % ¹⁵N .
- Applications: Quantification of reduced (GSH) and oxidized (GSSG) glutathione in oxidative stress studies, recovery analysis in metabolomics, and biomarker validation .
Properties
Molecular Formula |
C12H18F3N3O8S |
|---|---|
Molecular Weight |
424.33 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17N3O6S.C2HF3O2/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;3-2(4,5)1(6)7/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);(H,6,7)/t5-,6-;/m0./s1/i3+1,8+1,12+1; |
InChI Key |
DUDRWKYPABUBBV-KFJNRMSPSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Liquid-Phase Synthesis from Cystine-1,1′-¹³C
The most widely validated method involves cystine-1,1′-¹³C as the isotopic precursor:
-
Protection of Thiol Groups : Cystine-1,1′-¹³C is converted to N,N′-di-tert-butyloxycarbonyl (Boc) protected cystine using di-tert-butyl dicarbonate.
-
Peptide Coupling : Boc-protected cystine reacts with glycine tert-butyl ester (OtBu) hydrochloride via carbodiimide-mediated coupling (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to form Boc-Cys(¹³C)-Gly-OtBu disulfide.
-
Deprotection and Elongation : Boc groups are cleaved with 4 M HCl/dioxane, followed by coupling with γ-carboxyl-protected Boc-Glu-α-OtBu using N-hydroxysuccinimide (NHS) activation.
-
Global Deprotection : Trifluoroacetic acid (TFA) removes remaining Boc and OtBu groups, yielding glutathione disulfide-1,1′-¹³C.
-
Reduction to Glutathione-¹³C : Dithiothreitol (DTT) reduces the disulfide bond in aqueous solution, followed by reversed-phase HPLC purification (C18 column, acetonitrile/water gradient).
Key Data :
Direct Labeling via Glycine-¹³C₂,¹⁵N Incorporation
An alternative approach focuses on glycine-¹³C₂,¹⁵N as the labeled building block:
-
Solid-Phase Peptide Synthesis (SPPS) : Glycine-¹³C₂,¹⁵N is incorporated during sequential coupling of glutamate, cysteine, and glycine residues.
-
Oxidative Folding : The reduced glutathione (GSH) is oxidized to glutathione disulfide (GSSG) using hydrogen peroxide, followed by TFA salt formation.
-
Purification : Cation-exchange chromatography isolates the trifluoroacetate salt, with isotopic purity confirmed by MS.
Key Data :
Chromatographic Purification Strategies
Reversed-Phase HPLC Conditions
Critical for removing unlabeled byproducts and ensuring >95% purity:
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., Cosmosil 5C18-AR-II) |
| Mobile Phase | Acetonitrile/water + 0.1% TFA |
| Gradient | 5–75% acetonitrile over 20 min |
| Flow Rate | 0.3–1.0 mL/min |
| Detection | UV (214 nm), MS/MS |
Outcomes :
Ion-Pair Chromatography for Salt Formation
Trifluoroacetate counterion incorporation is achieved during final purification:
-
Acidification : TFA (0.1% v/v) is added to the eluent buffer.
-
Lyophilization : The pooled HPLC fraction is freeze-dried to yield the trifluoroacetate salt.
Quality Metrics :
Analytical Characterization
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Applications in Research
-
Metabolomic Tracing : Quantifies glutathione turnover in neurons using ¹³C/¹⁵N flux analysis.
-
Protein S-Glutathionylation : Fluorescein-labeled derivatives detect redox modifications.
-
Toxicology : Measures benzo[a]pyrene diol epoxide (DBPDE)-GSH adducts in carcinogenesis studies.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt can undergo oxidation to form glutathione disulfide.
Reduction: It can be reduced back to its thiol form from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Various electrophiles can react with the thiol group under mild conditions.
Major Products:
Oxidation: Glutathione disulfide.
Reduction: Regeneration of the thiol form.
Substitution: Formation of thioether derivatives.
Scientific Research Applications
Biochemical Research
Role in Metabolism
Glutathione plays a crucial role in cellular metabolism and detoxification processes. The isotopic labeling of glutathione allows researchers to track its metabolic pathways and interactions within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy. For instance, studies have demonstrated the utility of labeled glutathione in understanding the dynamics of redox reactions in cells and how these processes affect cellular health and disease states .
Case Study: NMR Spectroscopy
A study utilized quantitative NMR to analyze the metabolic fate of glutathione in various cell types. The labeled compound was instrumental in revealing the specific pathways involved in glutathione synthesis and its role in mitigating oxidative stress . The results indicated that alterations in glutathione levels could significantly impact cellular responses to oxidative damage.
Pharmacological Applications
Drug Development
The stable isotope-labeled form of glutathione is employed in drug development, particularly for assessing drug metabolism and pharmacokinetics. By incorporating this compound into drug formulations, researchers can better understand how drugs interact with glutathione and the implications for detoxification processes .
Case Study: Toxicology Studies
In toxicology research, this compound has been used to evaluate the detoxification mechanisms of various xenobiotics. A study demonstrated that the compound could effectively trace the conjugation reactions between drugs and glutathione, providing insights into potential toxicity and therapeutic efficacy .
Clinical Applications
Disease Monitoring
The measurement of glutathione levels has been linked to various diseases, including cancer and neurodegenerative disorders. The labeled form allows for precise quantification of glutathione levels in biological samples, aiding in the diagnosis and monitoring of disease progression .
Case Study: Cancer Research
Research has shown that altered glutathione levels can be indicative of tumor progression. A clinical study employed -labeled glutathione to monitor changes in tumor metabolism during treatment with chemotherapeutic agents. Results indicated that fluctuations in glutathione levels could predict treatment response and guide therapeutic decisions .
Environmental Science
Bioremediation Studies
Glutathione's role as a natural antioxidant makes it a focal point in environmental science, particularly in bioremediation efforts. The isotopically labeled compound is used to study microbial degradation pathways of pollutants where glutathione is involved in detoxifying harmful substances .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Biochemical Research | Metabolic pathway tracking using NMR | Insights into redox reactions and cellular health |
| Pharmacological | Drug metabolism studies | Understanding drug-GSH interactions |
| Clinical Applications | Disease monitoring | Predictive value for cancer treatment responses |
| Environmental Science | Bioremediation research | Role of GSH in microbial detoxification |
Mechanism of Action
Mechanism: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt exerts its effects primarily through its thiol group, which can undergo oxidation and reduction reactions. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage.
Molecular Targets and Pathways:
Antioxidant Defense: Acts as a major antioxidant by neutralizing reactive oxygen species.
Detoxification: Conjugates with toxic compounds to facilitate their excretion.
Cell Signaling: Involved in redox signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Glutathione (GSH) is a tripeptide composed of glutamine, cysteine, and glycine, playing a crucial role in cellular processes including antioxidant defense, detoxification, and regulation of cellular redox states. The stable isotope-labeled variant, Glutathione (glycine-13C2,15N) Trifluoroacetate Salt , is utilized in advanced research to trace metabolic pathways and study the biological activity of glutathione in various contexts.
- Molecular Formula : C₈¹³C₂H₁₇N₂¹⁵NO₆S - C₂HF₃O₂
- Molecular Weight : 424.33 g/mol
- Purity : ≥95% by CP; ≥99% atom ¹³C; ≥95% atom ¹⁵N
- Storage Conditions : Store at -20°C, protect from light and moisture.
- Antioxidant Activity : GSH acts as a potent antioxidant, neutralizing free radicals and reactive oxygen species (ROS). It participates in redox reactions, maintaining the redox balance within cells.
- Detoxification : It conjugates with harmful substances to facilitate their excretion. This is particularly important in liver function where GSH aids in detoxifying xenobiotics.
- Cell Signaling : GSH influences various signaling pathways through its interaction with proteins and other biomolecules, modulating cell proliferation and apoptosis.
Antioxidant Defense
GSH is integral to the cellular antioxidant defense system. It protects cells from oxidative stress by:
- Reducing disulfide bonds in proteins.
- Regenerating other antioxidants such as vitamins C and E.
- Participating in the synthesis of prostaglandins which are involved in inflammatory responses.
Role in Cancer Biology
Recent studies have highlighted the dual role of GSH in cancer:
- Tumor Survival : Elevated levels of GSH are associated with tumor resistance to chemotherapy. Tumors often upregulate glutathione production to counteract oxidative stress induced by therapeutic agents .
- Potential Target for Therapy : Understanding the regulation of GSH can lead to novel therapeutic strategies aimed at sensitizing tumors to treatment by inhibiting GSH synthesis or function .
Case Studies
- Study on Lung Cancer : A study published in Science Advances demonstrated that increased levels of glutathionylation signal cancer cells to enhance their GSH production via the System XC- complex, which imports cystine necessary for GSH synthesis .
- Antibacterial Activity : Research indicates that GSH can modify bacterial susceptibility to antibiotics. For example, it has been shown to enhance the effectiveness of certain antibiotics against Staphylococcus aureus by scavenging free radicals generated during treatment .
Data Table: Comparative Biological Activities of Glutathione Variants
| Activity Type | Glutathione (GSH) | Glycine-13C2,15N Trifluoroacetate Salt |
|---|---|---|
| Antioxidant Capacity | High | High |
| Detoxification Efficacy | High | High |
| Cancer Resistance | Yes | Yes |
| Antibiotic Modulation | Yes | Yes |
Q & A
Q. What is the significance of isotopic labeling (13C2,15N) in glutathione research, and how does it enhance experimental design?
Isotopic labeling enables precise tracking of glutathione dynamics in metabolic and redox studies. The 13C2 and 15N labels allow differentiation between endogenous and exogenous glutathione in mass spectrometry (MS)-based assays, improving quantification accuracy. For example, in neonatal studies, labeled glutathione serves as an internal standard to correct for matrix effects in dried blood spot (DBS) analyses . This method reduces variability in oxidized/reduced glutathione ratios, critical for studying oxidative stress pathways .
Q. How can researchers validate the isotopic purity of glutathione (glycine-13C2,15N) trifluoroacetate salt?
Isotopic integrity is verified using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). MS/MS confirms the mass shift corresponding to 13C2 and 15N incorporation, while NMR detects isotopic enrichment at specific carbon/nitrogen positions. Suppliers typically provide certificates of analysis (CoA) with ≥98 atom % 13C and 15N purity, validated via reverse-phase HPLC and MALDI-TOF . Researchers should cross-check these with in-house LC-MS/MS runs to ensure batch consistency.
Q. What methodological considerations are critical when using this compound as an internal standard in quantitative assays?
- Sample Preparation: Use acidic extraction (e.g., perchloric acid) to stabilize reduced glutathione and prevent oxidation .
- Matrix Matching: Spike labeled glutathione into calibration standards and biological samples at identical concentrations to account for ion suppression/enhancement .
- Chromatography: Optimize LC gradients to separate labeled and unlabeled forms, avoiding co-elution. A C18 column with 0.1% formic acid mobile phase is commonly employed .
Advanced Research Questions
Q. How does the trifluoroacetate (TFA) counterion interfere with analytical assays, and what strategies mitigate this?
TFA can suppress ionization in electrospray MS and alter peptide retention times. To address this:
- Desalting: Use solid-phase extraction (SPE) or centrifugal filters to remove TFA before MS analysis.
- Alternative Buffers: Replace TFA with 0.1% formic acid or acetic acid during LC-MS .
- Post-Column Neutralization: Introduce a sheath liquid (e.g., propionic acid/isopropanol) to neutralize TFA’s ion-pairing effects .
Q. What experimental designs are recommended to assess the stability of this compound under varying storage conditions?
- Temperature: Store lyophilized powder at -20°C or below; reconstituted solutions should be aliquoted and stored at -80°C to prevent freeze-thaw degradation .
- Light Exposure: Use amber vials to protect against photodegradation, especially in redox-sensitive studies .
- Long-Term Stability: Perform accelerated stability tests (e.g., 4°C, 25°C, 40°C) with periodic LC-MS analysis to monitor decomposition products like oxidized dimers .
Q. How can researchers resolve discrepancies in glutathione quantification data caused by isotopic dilution or impurities?
- Source Verification: Cross-validate supplier CoA data with independent NMR or high-resolution MS (HRMS) to detect unlabeled contaminants .
- Calibration Curves: Use a bracketed calibration approach with labeled standards to correct for nonlinear MS responses at extreme concentrations .
- Blanks and Controls: Include reagent blanks and "no-enzyme" controls to identify background interference from TFA or other salts .
Q. What advanced applications does this compound have in studying protein oxidation and post-translational modifications?
The labeled glutathione is used to quantify protein adducts (e.g., S-glutathionylation) in redox proteomics. For example:
- Pull-Down Assays: Incubate labeled glutathione with oxidized proteins, followed by immunoprecipitation and MS/MS to identify modification sites .
- Kinetic Studies: Track the turnover of glutathionylated proteins under oxidative stress using stable isotope labeling by amino acids in cell culture (SILAC) .
Q. How can researchers optimize the use of this compound in complex biological matrices like plasma or tissue homogenates?
- Deproteinization: Precipitate proteins with ice-cold methanol or acetonitrile (1:4 v/v) to reduce interference .
- Derivatization: Use N-ethylmaleimide (NEM) to block free thiols, preventing artifactual oxidation during sample processing .
- Enzymatic Assays: Couple with glutathione reductase and NADPH to dynamically measure reduced glutathione pools, validated against labeled standards .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
